molecular formula C21H21N3O3 B2653615 N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide CAS No. 1113107-79-1

N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B2653615
CAS RN: 1113107-79-1
M. Wt: 363.417
InChI Key: DLPIRRPDFCADRK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Anticancer Activity

Al-Sanea et al. (2020) synthesized derivatives of pyrimidine, including compounds similar to N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide, to explore their anticancer potential. One compound exhibited significant inhibition against eight cancer cell lines, indicating the potential for the development of new anticancer agents (Al-Sanea, et al., 2020).

Anti-inflammatory and Analgesic Activities

Abu‐Hashem et al. (2020) conducted research on novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These findings suggest that derivatives of N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide could have potential applications in the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem, et al., 2020).

Antimicrobial Activity

Hossan et al. (2012) explored the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating good antibacterial and antifungal activities. This suggests the usefulness of such compounds in combating microbial infections (Hossan, et al., 2012).

Adenosine A3 Receptor Antagonism

Yaziji et al. (2013) investigated the effects of methoxyphenyl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, finding potent and selective antagonists for the A3 adenosine receptor. These compounds could be relevant in the context of diseases where adenosine receptor modulation is beneficial (Yaziji, et al., 2013).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-4-6-16(7-5-14)21-22-15(2)12-20(24-21)27-13-19(25)23-17-8-10-18(26-3)11-9-17/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPIRRPDFCADRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

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